N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide
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Overview
Description
N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide is a compound that combines the structural features of adamantane and quinoline Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while quinoline is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide typically involves the reaction of adamantan-1-yl-ethylamine with quinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative coupling agents and catalysts that are more cost-effective and environmentally friendly could be explored .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly for its antiviral properties.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting replication processes. These interactions can lead to the inhibition of viral replication and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Another compound with an adamantane moiety, known for its use in synthetic cannabinoids.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: A compound with similar structural features, used in organic synthesis.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]quinoline-2-carboxamide is unique due to its combination of adamantane and quinoline structures, which confer both stability and biological activity.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-14(22-11-15-8-16(12-22)10-17(9-15)13-22)23-21(25)20-7-6-18-4-2-3-5-19(18)24-20/h2-7,14-17H,8-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXQLTCWAQXFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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